molecular formula C9H7BrN2 B1376522 3-Bromo-4-methyl-1,8-naphthyridine CAS No. 893566-54-6

3-Bromo-4-methyl-1,8-naphthyridine

Cat. No.: B1376522
CAS No.: 893566-54-6
M. Wt: 223.07 g/mol
InChI Key: DOZALCOKNIMKNG-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-1,8-naphthyridine: is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the fourth position on the naphthyridine ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-4-methyl-1,8-naphthyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted naphthyridines can be formed.

    Oxidation Products: Oxidized derivatives of the naphthyridine ring.

    Reduction Products: Reduced forms of the naphthyridine ring.

Mechanism of Action

The exact mechanism of action of 3-Bromo-4-methyl-1,8-naphthyridine is not well-documented. naphthyridine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of bacterial DNA gyrase or topoisomerase IV, leading to antibacterial effects .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-methyl-1,8-naphthyridine is unique due to the presence of both a bromine atom and a methyl group on the naphthyridine ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-bromo-4-methyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZALCOKNIMKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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